molecular formula C20H19N3O3 B2603553 3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421500-61-9

3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2603553
CAS RN: 1421500-61-9
M. Wt: 349.39
InChI Key: IEBLYUNIVFSQLK-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Microwave-Assisted Synthesis for Antimicrobial Activity : A study demonstrated the synthesis of compounds structurally related to 3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide using a microwave-assisted technique, which resulted in an increased reaction rate and better yield. The synthesized compounds displayed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Synthesis and Characterization for Antimicrobial Evaluation

  • Synthesis for Biological Evaluation : Another study focused on synthesizing similar compounds for biological evaluation, including antimicrobial and molecular docking studies. This indicates the potential use of such compounds in developing antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Novel Synthesis Approaches

  • Innovative Synthesis Techniques : Research into the synthesis of related compounds using methods like tandem palladium-catalyzed oxidative aminocarbonylation-cyclization has been reported. This highlights innovative approaches to synthesizing such complex molecules (Gabriele et al., 2006).

Antioxidant and Antimicrobial Properties

  • Antioxidant and Antimicrobial Activities : Some derivatives have been evaluated for their antioxidant and antimicrobial activities, providing insights into their potential therapeutic applications (Bassyouni et al., 2012).

Potential in Pharmaceutical Applications

  • Pharmaceutical Development : The structural diversity and drug-likeness of related compounds have been studied, showing potential for pharmaceutical applications, particularly as glycine transporter inhibitors (Yamamoto et al., 2016).

Molecular Design for Organic Devices

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

properties

IUPAC Name

2-methyl-N-[(5-phenyl-1H-imidazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-19(26-17-10-6-5-9-16(17)25-13)20(24)22-12-18-21-11-15(23-18)14-7-3-2-4-8-14/h2-11,13,19H,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBLYUNIVFSQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=NC=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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